MK-677, also known as Ibutamoren, is a non-peptide growth hormone secretagogue (GHS). GHS are substances that stimulate the pituitary gland in the brain to release growth hormone (GH). GH is a naturally occurring hormone involved in various physiological processes, including growth, development, and metabolism.
MK-677 is currently under investigation for its potential therapeutic applications in various medical conditions. Here are some ongoing areas of research:
Ibutamoren, also known by its developmental code names MK-677 and L-163,191, is a potent, orally active growth hormone secretagogue. It functions as a selective agonist of the ghrelin receptor, mimicking the action of the endogenous hormone ghrelin. By stimulating the secretion of growth hormone and insulin-like growth factor 1, Ibutamoren has garnered attention for its potential therapeutic applications in conditions characterized by growth hormone deficiency. Its chemical formula is CHNOS, with a molecular weight of approximately 528.67 g/mol .
As mentioned earlier, MK-677 acts as a ghrelin receptor agonist. Upon binding to the receptor, it triggers a signaling cascade within the pituitary gland, leading to increased growth hormone (GH) secretion []. The surge in GH stimulates the liver to produce IGF-1, a key hormone involved in growth, development, and metabolism [].
Ibutamoren operates primarily through its interaction with the growth hormone secretagogue receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to increased secretion of growth hormone from the pituitary gland. The mechanism involves the stimulation of G protein-coupled receptors, which subsequently enhances the release of hormones such as insulin-like growth factor 1 .
The synthesis of Ibutamoren involves several steps, typically starting from simpler organic compounds. The process includes:
Ibutamoren is primarily investigated for its potential applications in treating conditions associated with growth hormone deficiency, such as:
Ibutamoren interacts with various biological pathways and hormones:
Ibutamoren shares similarities with several other compounds that also act as growth hormone secretagogues or agonists of related receptors. Below are some notable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ghrelin | Endogenous peptide that stimulates appetite | Naturally occurring hormone |
Growth Hormone-Releasing Peptide-6 | Peptide that stimulates growth hormone release | Requires injection; short half-life |
L-692,429 | Non-peptide ghrelin receptor agonist | Similar action but different chemical structure |
MK-0677 (Ibutamoren) | Non-peptide agonist; orally active | Long-lasting effects; convenient administration |
Ibutamoren's uniqueness lies in its oral bioavailability and sustained action compared to peptide-based secretagogues which often require injections and have shorter durations of effect .
Ibutamoren was first synthesized in 1985 by Yoshiro Furukawa at Chugai Pharmaceuticals during efforts to identify orally bioavailable growth hormone secretagogues (GHSs) . Initial research focused on benzolactam derivatives, which led to the identification of MK-677 (later renamed LUM-201) as a potent GHS-R1a agonist. Unlike endogenous ghrelin, ibutamoren exhibits prolonged receptor activity due to its non-peptidic structure and resistance to enzymatic degradation, enabling once-daily dosing .
The drug’s mechanism involves amplifying growth hormone-releasing hormone (GHRH) signaling while antagonizing somatostatin, thereby restoring youthful pulsatile GH secretion patterns in aging populations . Preclinical studies demonstrated its ability to increase GH secretion by up to 97% and sustain IGF-1 elevation for over 24 hours, distinguishing it from injectable GH therapies .
Merck & Co. advanced ibutamoren into clinical trials in the 1990s, targeting growth hormone deficiency (GHD) and age-related sarcopenia. Key phases include:
As of 2025, ibutamoren remains under investigation for pediatric GHD and non-alcoholic fatty liver disease (NAFLD), with Lumos Pharma spearheading phase II trials (NCT05364684) .
Ibutamoren binds to GHSR within a bifurcated pocket formed by transmembrane helices (TM1–TM7), characterized by a salt bridge between Glu124³.³³ and Arg283⁶.⁵⁵ [2]. This architecture creates two distinct cavities: Cavity I accommodates the agonist’s core structure, while Cavity II stabilizes its hydrophobic moieties. Cryo-EM studies demonstrate that ibutamoren occupies both cavities, inducing conformational changes in TM6 and TM7 that facilitate receptor activation [1] [2]. Notably, the aromatic cluster near Phe279⁶.⁵¹ and Phe312⁷.⁴² enhances hydrophobic interactions, positioning ibutamoren for optimal engagement with GHSR’s activation motifs [2].
Activation of GHSR by ibutamoren involves outward movement of TM6 and inward shift of TM7, widening the intracellular G protein-binding interface [1]. These structural rearrangements are critical for coupling to Gαi proteins. Mutagenesis studies highlight the necessity of Glu124³.³³ and Arg283⁶.⁵⁵ in maintaining the bifurcated pocket’s integrity, as alanine substitutions disrupt ibutamoren binding and receptor activation [2]. Comparative analyses with ghrelin-bound GHSR reveal overlapping but distinct conformational states, suggesting ibutamoren stabilizes an intermediate activation state favorable for Gαi recruitment [1] [5].
Ibutamoren potently stimulates growth hormone (GH) secretion via GHSR activation in pituitary somatotrophs. In rodent models, acute administration increases pulsatile GH release by 200–300%, mimicking ghrelin’s effects [4]. This activity correlates with elevated insulin-like growth factor 1 (IGF-1) levels, though prolonged administration (6 weeks) paradoxically fails to promote growth due to hypothalamic-pituitary feedback mechanisms [4].
GHSR expression in the arcuate nucleus mediates ibutamoren’s orexigenic effects, synergizing with neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons to enhance appetite [2]. However, chronic exposure upregulates hypothalamic somatostatin (SST) expression by 40–60%, which inhibits GHRH-mediated GH secretion and counteracts ibutamoren’s anabolic effects [4] [6]. Leptin and insulin further modulate this feedback by downregulating GHSR mRNA, creating a dynamic balance between hormone secretion and metabolic signals [2] [4].
Ibutamoren preferentially couples GHSR to Gαi proteins, inhibiting adenylate cyclase and reducing cAMP production by 70–80% in HEK293 cells [1] [3]. This pathway contrasts with Gαq-mediated signaling observed in some GPCRs, highlighting GHSR’s unique bias toward Gαi. Cryo-EM structures reveal that ibutamoren stabilizes a Gαi-binding conformation characterized by a 12° tilt in TM6, facilitating interactions with the Gαi α5-helix [1] [3].
Peptidomimetic studies demonstrate that Gαi coupling allosterically enhances ibutamoren’s binding affinity by 3-fold, suggesting bidirectional communication between GHSR and G proteins [3]. Molecular dynamics simulations identify correlated motions between ibutamoren’s hydrophobic tail and Gαi’s β2–β3 loop, which stabilize the active receptor-G protein complex [5]. Disruption of these interactions (e.g., via Phe312Ala mutations) abolishes Gαi recruitment, underscoring their functional importance [2] [5].
Prolonged ibutamoren exposure triggers GHSR internalization via clathrin-coated pits, with 60% of surface receptors translocating to perinuclear endosomes within 20 minutes [6]. This process requires β-arrestin2 recruitment, which scaffolds the receptor to adaptor protein complex 2 (AP-2) [6]. Internalized GHSR-ibutamoren complexes exhibit slow recycling (t₁/₂ = 240 minutes), attributed to persistent ligand binding in acidic endosomal compartments [6].
Chronic ibutamoren treatment upregulates hypothalamic SST mRNA by 2.5-fold, which suppresses GH secretion via SSTR2 receptors on pituitary somatotrophs [4] [6]. Concurrently, GHSR mRNA remains stable, but receptor resensitization requires de novo protein synthesis after ligand withdrawal [6]. Phosphoproteomics data identify Thr350 in GHSR’s C-terminus as a key phosphorylation site regulating β-arrestin binding and desensitization kinetics [6].
Acute Toxic
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